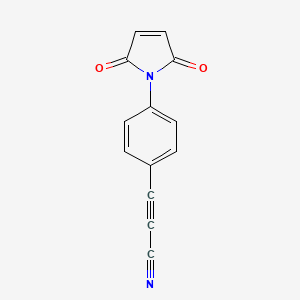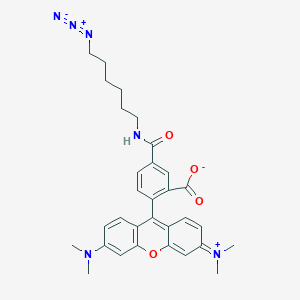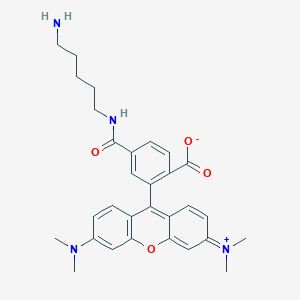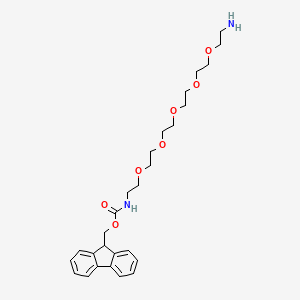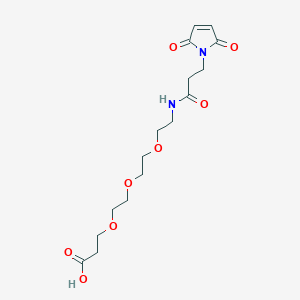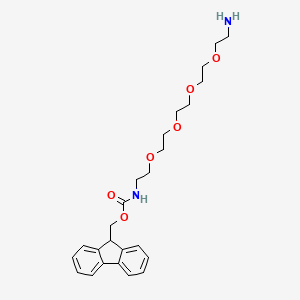
Fmoc-N-amido-PEG4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-N-amido-PEG4-amine is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, an amido linkage, and a PEG chain with four ethylene glycol units. This compound is widely used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates due to its hydrophilic nature and ability to enhance solubility in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-amido-PEG4-amine typically involves the following steps:
Fmoc Protection: The amine group is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.
PEGylation: The protected amine is then reacted with a PEG chain containing a terminal carboxylic acid group. .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Fmoc-N-amido-PEG4-amine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF), to yield the free amine.
Amide Bond Formation: The free amine can react with carboxylic acids in the presence of coupling agents to form stable amide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling Agents: EDC, DIC, NHS.
Major Products:
Deprotected Amine: Resulting from the removal of the Fmoc group.
Amide Conjugates: Formed by reacting the free amine with carboxylic acids
Scientific Research Applications
Fmoc-N-amido-PEG4-amine has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of Fmoc-N-amido-PEG4-amine involves its role as a linker in bioconjugation reactions. The Fmoc group protects the amine during synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can form stable amide bonds with carboxylic acids, facilitating the conjugation of various molecules. This property is particularly valuable in the synthesis of PROTACs, where the linker connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, promoting targeted protein degradation .
Comparison with Similar Compounds
- Fmoc-N-amido-PEG2-amine
- Fmoc-N-amido-PEG8-amine
- Fmoc-N-amido-PEG12-amine
Comparison: Fmoc-N-amido-PEG4-amine is unique due to its intermediate PEG chain length, which provides a balance between solubility and stability. Compared to shorter PEG chains (e.g., Fmoc-N-amido-PEG2-amine), it offers better solubility in aqueous media. In contrast, longer PEG chains (e.g., Fmoc-N-amido-PEG8-amine and Fmoc-N-amido-PEG12-amine) may provide enhanced solubility but could potentially affect the stability and bioactivity of the conjugated molecules .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O6/c26-9-11-29-13-15-31-17-18-32-16-14-30-12-10-27-25(28)33-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19,26H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBXNHPYPRTXQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
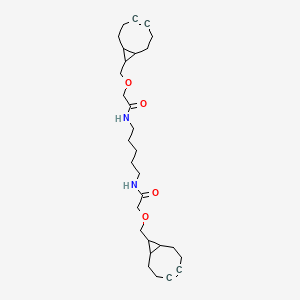
![N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B8116025.png)
![2-(3-Amino-6-imino-4,5-disulfoxanthen-9-yl)-5-[4-(2,5-dioxopyrrol-1-yl)butylcarbamoyl]benzoic acid](/img/structure/B8116038.png)
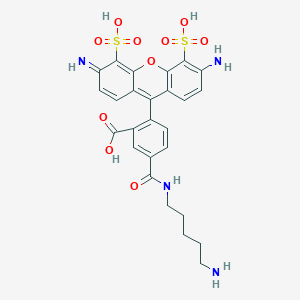
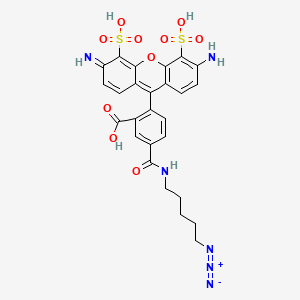
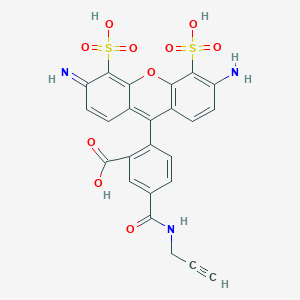
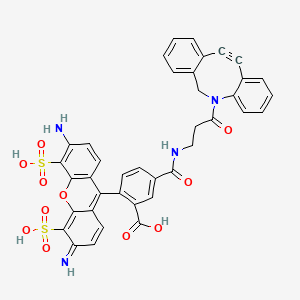
![3-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoic acid](/img/structure/B8116063.png)
